molecular formula C13H17N3S B2696566 4-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline CAS No. 2097921-49-6

4-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2696566
CAS No.: 2097921-49-6
M. Wt: 247.36
InChI Key: LVZXUEBOFUXFDG-UHFFFAOYSA-N
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Description

4-{2-Thia-5-azabicyclo[221]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a thia-azabicycloheptane precursor.

    Attachment of the quinazoline moiety: This step often involves a nucleophilic substitution reaction where the bicyclic core is reacted with a suitable quinazoline derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thia-5-azabicyclo[2.2.1]heptane hydrochloride
  • 2,7-Diazabicyclo[2.2.1]heptane
  • Azabicyclo[4.2.0]octa-1,3,5-trien-8-one

Uniqueness

4-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline is unique due to its combination of a thia-azabicycloheptane core with a tetrahydroquinazoline moiety. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(5,6,7,8-tetrahydroquinazolin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-2-4-12-11(3-1)13(15-8-14-12)16-6-10-5-9(16)7-17-10/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZXUEBOFUXFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CC4CC3CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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